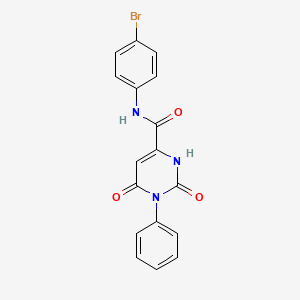

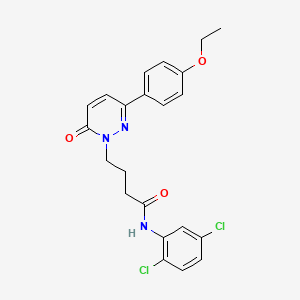

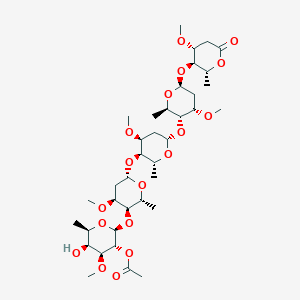

![molecular formula C21H20N2O5S2 B2683779 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034265-07-9](/img/structure/B2683779.png)

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. For example, thiophene is a five-membered heterocyclic compound that contains four carbon atoms, one sulfur atom, and a double bond .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis of thiophene derivatives, for instance, can involve various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. For example, thiophene derivatives can exhibit a variety of chemical reactions due to the presence of the sulfur atom and the double bond .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. This compound, with its furan nucleus, may serve as a potential antibacterial agent. Researchers can explore its activity against both gram-positive and gram-negative bacteria. Investigating its mechanism of action and potential synergies with existing antibiotics could lead to novel treatment options .

Anticancer Potential

Given furan’s diverse therapeutic advantages, including anticancer properties, this compound warrants investigation. Researchers can explore its impact on cancer cell lines, tumor growth inhibition, and potential pathways involved. Additionally, understanding its interactions with cellular components may reveal insights into its antitumor mechanisms .

Anti-inflammatory and Analgesic Effects

Furan derivatives often exhibit anti-inflammatory and analgesic properties. Researchers can explore whether this compound modulates inflammatory pathways or affects pain perception. Investigating its impact on relevant animal models or cellular assays could provide valuable data .

Antiviral Activity

Furans have shown promise as antiviral agents. Researchers can assess the compound’s efficacy against specific viruses, such as herpes simplex virus (HSV) or influenza. Understanding its mode of action and potential viral targets may contribute to antiviral drug development .

Anti-fibrotic Potential

Considering the compound’s structural features, it may interfere with fibrotic processes. Researchers can investigate its effects on collagen synthesis, hepatic stellate cells, and fibrosis-related pathways. Animal models of liver fibrosis or other fibrotic conditions could provide valuable insights .

Other Therapeutic Applications

Beyond the mentioned fields, researchers can explore additional therapeutic areas. These might include anti-ulcer, diuretic, muscle relaxant, or anti-anxiety effects. Investigating its impact on specific disease models or cellular targets will enhance our understanding of its pharmacological potential .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c24-19-4-3-14-10-17(11-15-5-7-23(19)20(14)15)30(26,27)22-13-21(25,16-6-8-28-12-16)18-2-1-9-29-18/h1-2,6,8-12,22,25H,3-5,7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQDNEHDUIIOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=COC=C4)(C5=CC=CS5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

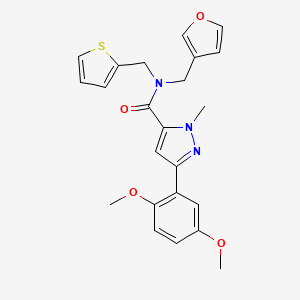

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)

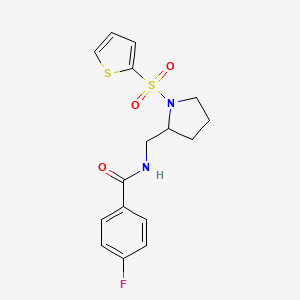

![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)

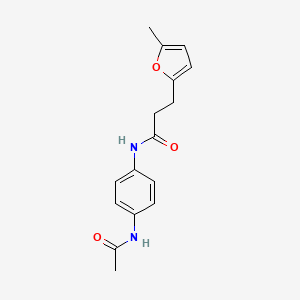

![4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)